![molecular formula C20H29N3O2 B5853231 N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)
N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide, commonly known as PAC, is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which makes it a promising candidate for cancer therapy.
Mechanism of Action
PAC binds to the hydrophobic pocket of MDM2, which is a negative regulator of p53. By inhibiting the MDM2-p53 interaction, PAC stabilizes the p53 protein and activates its transcriptional activity, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, PAC has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of PAC is its potency and specificity for the MDM2-p53 interaction. This makes it a valuable tool for studying the p53 pathway and its role in cancer. However, one limitation of PAC is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on PAC. One area of interest is the development of more potent and soluble derivatives of PAC for use in cancer therapy. Another direction is the investigation of the potential of PAC in the treatment of inflammatory diseases. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of PAC in vivo to determine its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of PAC involves several steps, including the reaction of 4-aminophenylcyclohexanecarboxylic acid with N-Boc-piperidine, followed by the removal of the Boc protecting group and the subsequent coupling with N-Fmoc-2-aminoacetic acid. The final product is obtained by the removal of the Fmoc group and the coupling with N-(4-amino-2-trifluoromethylphenyl)acetamide.
Scientific Research Applications
PAC has been extensively studied for its potential as a cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which is a crucial tumor suppressor pathway. PAC has also been found to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
N-[4-[(2-piperidin-1-ylacetyl)amino]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(15-23-13-5-2-6-14-23)21-17-9-11-18(12-10-17)22-20(25)16-7-3-1-4-8-16/h9-12,16H,1-8,13-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBNBJFWEGCZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(piperidin-1-ylacetyl)amino]phenyl}cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

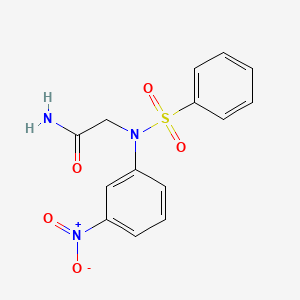


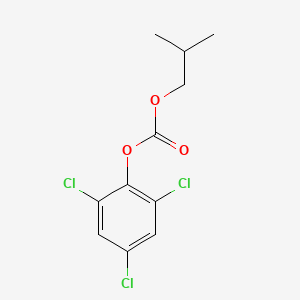
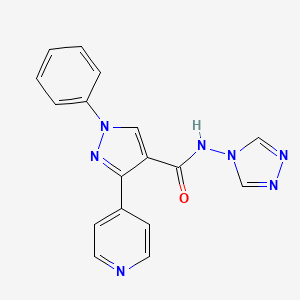

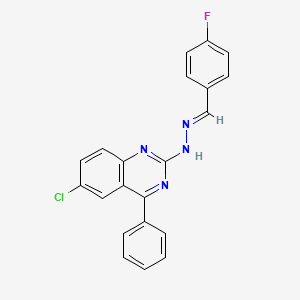
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B5853214.png)
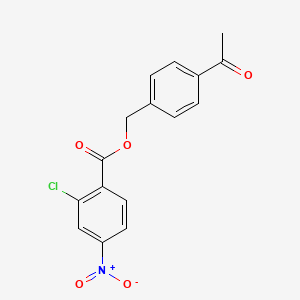
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)

![1-[(2,6-difluorophenyl)sulfonyl]azepane](/img/structure/B5853250.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5853255.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5853269.png)